N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is an organic compound that features a benzamide core substituted with a pyridin-2-yloxy group and a pyrrol-1-yl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with an appropriate halogenated benzamide under basic conditions to form the pyridin-2-yloxy benzamide intermediate.
Introduction of the Pyrrol-1-yl Ethyl Group: The intermediate is then reacted with 2-bromoethylpyrrole in the presence of a base to introduce the pyrrol-1-yl ethyl group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrol-1-yl group can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study the function of specific proteins and enzymes in biological systems.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrol-1-yl group can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can result in various biological effects, such as changes in neurotransmitter levels or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- N-(2-(1H-imidazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
- N-(2-(1H-triazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of the pyrrol-1-yl group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2-pyrrol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(20-10-13-21-11-3-4-12-21)15-6-5-7-16(14-15)23-17-8-1-2-9-19-17/h1-9,11-12,14H,10,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPOGVCZDLOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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